3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Beschreibung
The exact mass of the compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3912. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-8-4-2-7(3-5-8)11-9(12)6-15-10(11)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYLABROUJKUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277757 | |
| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-09-4 | |
| Record name | 5350-09-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thiazolidin-4-one Scaffold: From Synthetic Versatility to Clinical Application
[1][2][3][4]
The Privileged Scaffold: An Introduction
In the landscape of medicinal chemistry, the thiazolidin-4-one ring (C₃H₅NOS) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike rigid structures that fit only a single receptor type, the thiazolidin-4-one core offers a unique combination of thermodynamic stability and specific vectors for substitution (C2, N3, and C5) that allow it to traverse the chemical space between anti-diabetic, anti-cancer, and anti-microbial therapeutics.
For the drug developer, the value of this scaffold lies in its hydrogen-bonding capability (via the carbonyl oxygen and ring sulfur) and its ability to act as a bioisostere for cyclopentane rings, enhancing solubility and metabolic interaction compared to purely carbocyclic analogs.
Synthetic Architecture: The One-Pot Paradigm
The efficiency of thiazolidin-4-one development relies on the multicomponent reaction (MCR) . The classical approach involves the cyclocondensation of an amine, a carbonyl compound (aldehyde/ketone), and a mercapto-acid.
Core Synthetic Pathway
The reaction proceeds via a Schiff base intermediate (imine formation), followed by the nucleophilic attack of the sulfur atom from the mercapto acid, and finally, intramolecular cyclization with the elimination of water.
Key Experimental Insight: While traditional reflux methods (Dean-Stark trap) are effective, microwave-assisted synthesis has become the gold standard for library generation due to significantly reduced reaction times (minutes vs. hours) and higher yields.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate stage.
Figure 1: The convergent synthesis of thiazolidin-4-ones via the Schiff base intermediate.
Medicinal Chemistry & SAR: Tuning the Vector
The biological activity of the scaffold is dictated by the substitution pattern.
Structure-Activity Relationship (SAR) Matrix
| Position | Chemical Modification | Therapeutic Impact | Mechanism Note |
| C2 | Aryl substitution (Phenyl, Heteroaryl) | Anti-microbial / Anti-viral | Lipophilicity at C2 enhances membrane permeability for bacterial targets (e.g., MurB). |
| N3 | Phenyl / Benzyl groups | Anti-inflammatory / Anti-cancer | Steric bulk here often dictates binding pocket selectivity (e.g., COX-2 vs. COX-1). |
| C5 | Arylidene (Double bond insertion) | Anti-cancer / PPAR | The Knoevenagel condensation at C5 creates a conjugated system, essential for Michael acceptor activity in anti-cancer agents. |
Therapeutic Frontiers
A. Type 2 Diabetes (The Glitazones)
The thiazolidinedione (TZD) class, including Rosiglitazone and Pioglitazone, operates primarily as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR
-
Mechanism: Activation of PPAR
regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. -
Critical Feature: The acidic NH group at position 3 (in TZDs) or the specific lipophilic tail is crucial for hydrogen bonding within the PPAR
ligand-binding domain (LBD).
B. Oncology
Recent developments have shifted focus to C5-arylidene derivatives.[1]
-
Target: Tubulin polymerization inhibition and EGFR kinase inhibition.
-
Data Point: Compounds with electron-withdrawing groups (Cl, F) on the C5-benzylidene ring show IC50 values in the low micromolar range (1.9 µM - 5.0 µM) against breast cancer lines (MDA-MB-231) [1].
C. Antimicrobial
Thiazolidin-4-ones inhibit the bacterial enzyme MurB , a key catalyst in peptidoglycan biosynthesis. This offers a pathway to treat multi-drug resistant (MDR) strains like MRSA.
Mechanistic Insight: The PPAR Signaling Cascade
Understanding the nuclear receptor pathway is essential for developing anti-diabetic derivatives. The ligand (drug) must traverse the cytoplasm and bind to the nuclear receptor, triggering a conformational change that recruits co-activators.
Figure 2: The PPAR
The Toxicology Barrier: Lessons from Troglitazone
The development of thiazolidin-4-one based drugs faces a significant hurdle: Hepatotoxicity .
-
Historical Context: Troglitazone was withdrawn from the market due to idiosyncratic liver failure.
-
Mechanism: The toxicity is often linked to the metabolic opening of the thiazolidine ring or the formation of reactive quinone methide intermediates, which deplete glutathione and induce oxidative stress [2].
-
Mitigation Strategy: Modern drug design avoids the specific chromane ring of Troglitazone and utilizes in vitro mitochondrial membrane potential assays early in the screening process to detect hepatotoxic potential.
Detailed Experimental Protocols
Protocol: Microwave-Assisted Synthesis of 2,3-Diarylthiazolidin-4-ones
This protocol utilizes green chemistry principles to maximize yield and minimize solvent waste.
Materials:
-
Substituted Benzaldehyde (1.0 mmol)
-
Substituted Aniline (1.0 mmol)
-
Thioglycolic acid (1.5 mmol)
-
Ethanol (5 mL) or Polyethylene Glycol (PEG-400)
-
Microwave Synthesis Reactor (e.g., CEM Discover)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve the aldehyde and amine in ethanol. Stir for 2 minutes at room temperature to initiate imine formation.
-
Addition: Add thioglycolic acid dropwise to the mixture.
-
Irradiation: Seal the vial and place it in the microwave reactor. Set parameters to: Power: 150W , Temperature: 110°C , Time: 10-15 minutes .
-
Work-up: Allow the reaction to cool. Pour the contents into crushed ice/water (50 mL).
-
Isolation: A solid precipitate will form. Filter the solid under vacuum.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Confirm structure via 1H-NMR (Look for the characteristic -CH2- singlet of the thiazolidinone ring around 3.8-4.0 ppm).
Protocol: In Vitro Cytotoxicity Assay (MTT)
Standard validation for anti-cancer derivatives.
-
Seeding: Seed cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of
cells/well. Incubate for 24h. -
Treatment: Add the synthesized thiazolidin-4-one derivative at varying concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control.
-
Incubation: Incubate for 48-72 hours at 37°C in 5% CO2.
-
Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
References
-
Synthesis of Thiazolidin-4-Ones Derivatives and Discovery of Potential Biological Targets. Source: MDPI (2021). URL:[Link]
-
Hepatotoxicity of the Thiazolidinediones. Source: Clinics in Liver Disease / NIH PubMed (2003). URL:[Link]
-
Recent Advances in Synthetic Strategies and SAR of Thiazolidin-4-one Containing Molecules in Cancer Therapeutics. Source: NIH / PubMed Central. URL:[Link]
-
A Comprehensive Review on the Antidiabetic Attributes of Thiazolidine-4-ones. Source: NIH / PubMed (2022). URL:[Link]
-
Synthesis of Thiazolidin-4-ones from 1-(2-aminoethyl)pyrrolidine as Acetylcholinesterase Inhibitors. Source: NIH / PubMed Central (2019). URL:[Link]
Technical Guide: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Derivatives
Executive Summary
The 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold (a specific N-substituted rhodanine) represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its N3-aryl substitution and C2-thioxo/C4-carbonyl core, this framework serves as a "privileged structure" capable of modulating diverse biological targets, including Aldose Reductase (ALR2) , Phosphatase of Regenerating Liver-3 (PRL-3) , and Bcl-2 family proteins .
However, this scaffold requires rigorous design control. The C5-methylene position is highly reactive; while derivatization here yields potent anticancer agents (via Michael acceptor formation), it also risks classifying the molecule as a Pan-Assay Interference Compound (PAINS). This guide provides a self-validating technical roadmap for the synthesis, structural optimization, and pharmacological validation of these derivatives, ensuring high-integrity data generation for drug development.
Chemical Architecture & Synthesis
The synthesis of the core scaffold, 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one , is best achieved via the Dithiocarbamate Method . Unlike one-pot multicomponent reactions that can yield varying purity, this stepwise protocol ensures regiospecificity at the N3 position using 4-methoxyaniline as the starting material.
Core Synthesis Protocol (Dithiocarbamate Route)
Objective: Synthesize high-purity 3-(4-methoxyphenyl)-rhodanine.
Reagents:
-
4-Methoxyaniline (p-Anisidine)
-
Carbon Disulfide (
) -
Ammonium Hydroxide (
, 28%) -
Sodium Chloroacetate (
) -
Chloroacetic acid (alternative cyclizing agent)
-
Ethanol/Water
Step-by-Step Methodology:
-
Dithiocarbamate Formation:
-
Dissolve 0.1 mol of 4-methoxyaniline in 30 mL of ammonium hydroxide in a cooled flask (
C). -
Add 0.12 mol of carbon disulfide dropwise with vigorous stirring. The solution will turn yellow/orange, indicating the formation of ammonium N-(4-methoxyphenyl)dithiocarbamate.
-
Checkpoint: A precipitate may form. Stir for 4 hours to ensure complete conversion.
-
-
Cyclization:
-
Dissolve 0.1 mol of sodium chloroacetate in minimal water and add to the dithiocarbamate mixture.
-
Heat the reaction mixture to reflux for 4–6 hours.
-
Mechanism:[1][2] The sulfur nucleophile attacks the alpha-carbon of the chloroacetate, followed by acid-catalyzed cyclization releasing water and ammonium chloride.
-
-
Acidification & Isolation:
-
Cool the mixture and acidify with concentrated HCl to pH 2–3. The rhodanine core will precipitate.
-
Filter the solid, wash with cold water (3x), and recrystallize from ethanol.
-
Validation: Melting point should be sharp.
-NMR should show a singlet at ppm (methoxy) and a singlet at ppm (C5-methylene).
-
Synthetic Workflow Diagram
Caption: Stepwise synthesis of the 3-(4-methoxyphenyl) rhodanine core via dithiocarbamate intermediate.
Medicinal Chemistry & SAR
The biological efficacy of this scaffold hinges on two vectors: the electronic influence of the 4-methoxy group (Site A) and the reactivity of the C5-methylene (Site B).
Structure-Activity Relationship (SAR) Matrix
| Position | Modification | Effect on Activity | Mechanism/Rationale |
| N3 (Site A) | 4-Methoxyphenyl | Optimal | Electron-donating group (EDG) increases electron density on the ring; improves lipophilicity for membrane permeability compared to unsubstituted analogs. |
| N3 | 4-Nitrophenyl | Reduced | Strong Electron-withdrawing group (EWG) reduces ring electron density, often lowering binding affinity for targets like Aldose Reductase. |
| C5 (Site B) | Unsubstituted ( | Baseline | Active methylene; susceptible to oxidation. Weak binder alone. |
| C5 | Arylidene (C=CH-Ar) | Enhanced | Knoevenagel Condensation product. Creates an exocyclic double bond, forming a Michael Acceptor. Critical for anticancer activity (covalent cysteine targeting). |
| C2 | Thioxo (C=S) | Essential | The sulfur atom is crucial for hydrogen bonding and specific hydrophobic interactions in the ALR2 active site. Replacement with Oxygen (2,4-TZD) alters selectivity. |
The "Magic Carbon" (C5) Strategy
To generate high-potency analogs, the C5 position is derivatized with aromatic aldehydes.
-
Reaction: Knoevenagel condensation.
-
Condition: Reflux in ethanol with piperidine (catalyst).[2]
-
Result: 5-Arylidene-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.
-
Impact: This introduces a conjugated
-system, allowing the molecule to act as a Michael Acceptor , covalently binding to cysteine residues in targets like PRL-3 or JSP-1 .
Pharmacological Profile & Mechanisms
The 3-(4-methoxyphenyl) rhodanine derivatives exhibit a dualistic pharmacological profile depending on the C5 substitution.
Aldose Reductase Inhibition (Diabetes)
Similar to Epalrestat , these derivatives inhibit Aldose Reductase (ALR2), preventing the accumulation of sorbitol in diabetic tissues (neuropathy/retinopathy).
-
Binding Mode: The rhodanine ring occupies the "anion-binding pocket" of ALR2. The 4-methoxy group extends into the hydrophobic specificity pocket, providing selectivity over Aldehyde Reductase (ALR1).
Anticancer Mechanism (Michael Acceptors)
5-Arylidene derivatives function by alkylating reactive thiols on oncoproteins.
-
Target: Phosphatase of Regenerating Liver-3 (PRL-3), overexpressed in metastasis.
-
Action: The exocyclic double bond accepts a nucleophilic attack from the active site Cysteine of PRL-3, irreversibly inhibiting the enzyme.
Mechanism of Action Diagram
Caption: Dual mechanism of action: Non-covalent ALR2 inhibition vs. Covalent anticancer targeting.
Experimental Validation: Aldose Reductase Assay
To validate the biological activity of synthesized derivatives, the following in vitro protocol is the industry standard.
Protocol: Spectrophotometric ALR2 Inhibition Assay
-
Enzyme Preparation: Isolate ALR2 from rat lens homogenate or use recombinant human ALR2.
-
Reaction Mixture (1 mL):
-
Phosphate buffer (50 mM, pH 6.2).
-
NADPH (0.15 mM) - Cofactor.
-
DL-Glyceraldehyde (10 mM) - Substrate.
-
Test Compound: Dissolved in DMSO (Final concentration range: 0.1
M – 100 M). Ensure DMSO < 1% of total volume.
-
-
Procedure:
-
Incubate enzyme + buffer + test compound for 5 minutes at 30°C.
-
Start reaction by adding DL-Glyceraldehyde.
-
Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes.
-
-
Calculation:
-
Calculate % Inhibition:
. -
Determine
using non-linear regression.
-
-
Control: Use Epalrestat as a positive control.
References
-
Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian history, current status and perspectives for modern organic and medicinal chemistry. Current Organic Chemistry, 8(16), 1547-1577.
-
Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone—A biologically active scaffold.[1][2][3][4][5][6][7][8][9] European Journal of Medicinal Chemistry, 43(5), 897-905.
-
Maccari, R., et al. (2018). Aldose reductase inhibitors: A patent review (2014–present). Expert Opinion on Therapeutic Patents, 28(1), 37-52.
-
Trotsko, N., & Szczepański, J. (2022).[10] Anticancer Profile of Rhodanines. Encyclopedia, 2(2), 1166-1179.
-
Kamal, A., et al. (2013).[11] Rhodanine: A privileged scaffold in drug discovery.[12] Expert Opinion on Therapeutic Patents, 23(11), 1465-1497.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 8. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Structural Analogs of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
The following technical guide provides an in-depth analysis of the structural analogs of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one . This document is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis, structure-activity relationships (SAR), and the critical distinction between genuine therapeutic potential and assay interference (PAINS).
From Privileged Scaffold to PAINS Liability: A Critical Analysis
Executive Summary
The molecule 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine class of heterocycles.[1][2] While rhodanines are historically termed "privileged scaffolds" due to their ability to bind diverse biological targets (aldose reductase, phosphatases, Bcl-XL), they are simultaneously classified as Pan-Assay Interference Compounds (PAINS) .
This guide serves two purposes:
-
To detail the synthetic pathways and structural analogs of this specific N3-substituted rhodanine.
-
To provide a rigorous framework for validating bioactivity , distinguishing bona fide target engagement from artifactual protein aggregation or non-specific Michael addition.
Chemical Architecture & Synthesis
The core structure features a thiazolidin-4-one ring with a thioxo group at C2 and a 4-methoxyphenyl substitution at N3.[3] The C5 methylene group is the primary site for derivatization via Knoevenagel condensation.
Synthetic Pathways
The synthesis of the core scaffold typically proceeds via a dithiocarbamate intermediate formed from 4-methoxyaniline.
Method A: The Bis(carboxymethyl)trithiocarbonate Route (Preferred) This method avoids the use of toxic chloroacetic acid and typically offers higher yields.
-
Reaction: 4-Methoxyaniline reacts with bis(carboxymethyl)trithiocarbonate in the presence of a weak base.
-
Cyclization: The intermediate cyclizes to form the rhodanine ring, releasing mercaptoacetic acid.
Method B: The One-Pot Chloroacetate Route
-
Dithiocarbamate Formation: 4-Methoxyaniline is treated with carbon disulfide (
) and ammonia/triethylamine. -
Alkylation & Cyclization: Addition of ethyl chloroacetate or sodium chloroacetate followed by acidic cyclization.
Visualization of Synthesis Logic
The following diagram outlines the synthesis of the core and its conversion into C5-arylidene analogs.
Figure 1: Synthetic workflow from aniline precursor to C5-arylidene derivatives.[4]
Structure-Activity Relationship (SAR) Landscape
Modifications to the 3-(4-methoxyphenyl)rhodanine scaffold generally target three vectors: the N3-aryl ring, the C5 methylene, and the C2 thioxo group.
Vector 1: The C5 "Warhead" (High Reactivity)
The most common analogs involve a Knoevenagel condensation at C5 to form 5-arylidene derivatives.
-
Effect: Creates an exocyclic double bond, extending conjugation.
-
Mechanism: This system often acts as a Michael acceptor , allowing covalent modification of nucleophilic cysteine residues in proteins.
-
Tuning: Electron-withdrawing groups (EWGs) on the C5-benzylidene ring increase electrophilicity (and toxicity), while electron-donating groups (EDGs) attenuate it.
Vector 2: The N3-Aryl Group (Solubility & Sterics)
The 4-methoxyphenyl group provides lipophilicity. Analogs at this position modulate pharmacokinetic properties rather than intrinsic reactivity.
-
4-Methoxy (Current): Moderate lipophilicity, electron-donating.
-
4-Carboxy/Sulfonyl: Increases water solubility (critical for reducing aggregation artifacts).
-
Ortho-substitution: Increases steric bulk, twisting the N-aryl ring out of plane, which can improve selectivity by disrupting flat, intercalator-like binding modes.
Vector 3: The C2 Bioisosteres
Replacing the Sulfur (S) at C2 significantly alters the pharmacological profile.
-
C=S (Rhodanine): High affinity for metal ions (e.g., metalloenzymes like carbonic anhydrase); higher PAINS liability.
-
C=O (Thiazolidine-2,4-dione): The "Glitazone" scaffold. Lower reactivity, validated for PPAR
agonism. -
C=N-R (Iminothiazolidinone): Tuning basicity and H-bond capability.
SAR Logic Diagram
Figure 2: Strategic modification points for the rhodanine scaffold.
Critical Assessment: Bioactivity vs. PAINS
This section is critical for scientific integrity. Rhodanines are the "poster child" for PAINS.[2][5] Validation is mandatory.
Mechanisms of Interference[8]
-
Michael Addition: The exocyclic double bond in C5-arylidene analogs reacts covalently with cysteines (e.g., in kinases or proteases), showing "activity" that is non-specific and time-dependent.
-
Colloidal Aggregation: Hydrophobic rhodanines (like the 3-(4-methoxyphenyl) analog) form micellar aggregates at micromolar concentrations, sequestering enzymes physically rather than inhibiting them chemically.
-
Light Absorption: Many arylidene rhodanines are yellow/orange, absorbing in the 300-450 nm range, interfering with colorimetric readouts.
The Validation Checklist (Mandatory)
Any bioactivity claimed for these analogs must pass these filters:
-
Detergent Sensitivity: Does activity vanish in 0.01% Triton X-100? (If yes
Aggregator).[5] -
Thiol Reactivity: Does adding excess Glutathione (GSH) abolish activity? (If yes
Michael Acceptor). -
Stoichiometry: Is the IC50 dependent on enzyme concentration? (If yes
Irreversible/Covalent).
Validated Therapeutic Applications
Despite PAINS liability, specific analogs have validated utility when designed correctly.
Aldose Reductase Inhibitors (ARI)
The carboxylic acid derivatives of this scaffold (e.g., Epalrestat analogs) are proven ARIs. The acidic headgroup mimics the substrate, and the rhodanine ring occupies a hydrophobic pocket.
-
Key Analog: Epalrestat (Marketed in Japan/India).
-
Mechanism: Competitive inhibition preventing sorbitol accumulation in diabetic neuropathy.
Antimicrobial (Gram-Positive)
Certain 5-arylidene rhodanines target the bacterial cell wall synthesis machinery (Mur ligases).
-
Requirement: Validation via bacterial cell-based assays (MIC) to rule out aggregation, as simple enzyme assays are prone to artifacts.
Experimental Protocols
Synthesis of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Reagents: 4-Methoxyaniline (10 mmol), Bis(carboxymethyl)trithiocarbonate (10 mmol), Water (30 mL).
-
Reflux: Combine reagents in water and reflux for 12 hours. The reaction is driven by the evolution of
(Caution: Use fume hood). -
Workup: Cool the mixture. The solid product precipitates.
-
Purification: Filter and recrystallize from ethanol.
-
Yield: Typically 70-85%. Yellow crystalline solid.
General Knoevenagel Condensation (C5-Derivatization)
Reagents: Core rhodanine (1 mmol), Aryl aldehyde (1 mmol), Anhydrous Sodium Acetate (3 eq), Glacial Acetic Acid (5 mL).
-
Reaction: Reflux the mixture for 4–6 hours.
-
Precipitation: Pour into ice-cold water.
-
Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.
-
Characterization: Verify disappearance of C5-methylene protons (~4.0 ppm) and appearance of vinyl proton (~7.5-8.0 ppm) in
H NMR.
Aggregation Counter-Screen (Dynamic Light Scattering)
Before publishing IC50 data:
-
Prepare compound at 10
M in assay buffer (1% DMSO). -
Measure particle size via DLS.
-
Pass: Particle size < 10 nm (monomeric).
-
Fail: Particle size > 100 nm (colloidal aggregate).
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Tomasic, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery.[6][7] Current Medicinal Chemistry.[8] Link
-
Maccari, R., et al. (2014). 5-Arylidene-3-(4-methoxyphenyl)-2-thioxo-4-thiazolidinones as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Sortino, M., et al. (2007). Antifungal activity of some 3-substituted-rhodanine derivatives. Bioorganic & Medicinal Chemistry.[6][7][9][10][11] Link
-
Carlsson, B., et al. (2006). Rhodanine derivatives as inhibitors of Bcl-XL. Journal of Medicinal Chemistry. Link
Sources
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- 4. Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution LC-MS/MS Characterization of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Application Note: AN-MS-2026-RHOD
Abstract
This application note details the structural characterization and quantification protocols for 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (MW: 239.31 g/mol ), a critical rhodanine derivative often utilized as a scaffold in medicinal chemistry for antiviral and antimicrobial development. While rhodanine derivatives are "privileged structures," they are also frequent Pan-Assay Interference Compounds (PAINS). This guide provides a self-validating LC-MS/MS workflow to distinguish the intact active pharmaceutical ingredient (API) from degradation products (e.g., hydrolysis of the thioxo group) and synthetic impurities (e.g., p-anisidine).
Introduction
The rhodanine scaffold (2-thioxo-4-thiazolidinone) is a cornerstone of heterocyclic chemistry. The specific derivative 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one features a p-methoxyphenyl group at the N3 position, influencing its solubility and ionization efficiency.
Accurate mass spectrometry analysis is essential for this compound to:
-
Validate Synthesis: Confirm ring closure and absence of unreacted p-anisidine.
-
Monitor Stability: Rhodanines are susceptible to hydrolysis (desulfurization) and Michael addition decomposition.
-
Exclude PAINS Behavior: Verify that bioactivity is due to the monomeric species and not colloidal aggregates.
Physicochemical Profile
| Property | Value | Relevance to MS |
| Formula | Monoisotopic Mass: 239.0075 Da | |
| LogP | ~2.1 | Suitable for Reverse Phase (C18) LC |
| pKa | ~6.5 (Active Methylene) | Ionizes in ESI(+) and ESI(-) |
| Solubility | DMSO, MeOH, ACN | Avoid aqueous diluents for stock solutions |
Materials and Methods
Reagents
-
Solvents: LC-MS Grade Acetonitrile (MeCN) and Methanol (MeOH).
-
Additives: Formic Acid (FA) for protonation; Ammonium Formate for buffering (optional).
-
Standard: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (>98% purity).
Sample Preparation Protocol
CAUTION: Rhodanine derivatives can precipitate in high-water content mobile phases if the concentration is too high.
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Concentration: 1 mg/mL).
-
Intermediate: Dilute 10 µL of Stock into 990 µL MeOH (Concentration: 10 µg/mL).
-
Working Solution: Dilute Intermediate 1:10 with 50:50 Water:MeCN + 0.1% FA (Final: 1 µg/mL).
-
Note: Do not use 100% aqueous diluent to prevent precipitation.
-
LC-MS/MS Conditions
The following parameters are optimized for an Agilent Q-TOF or Thermo Orbitrap, but are transferable to Triple Quadrupole (QqQ) systems.
| Parameter | Setting | Rationale |
| Column | C18 (2.1 x 50 mm, 1.8 µm) | Standard RP retention; 1.8 µm for sharp peaks. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong eluent; MeOH can cause higher backpressure. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Gradient | 5% B (0-1 min) | Fast ramp to elute hydrophobic rhodanine. |
| Ionization | ESI Positive (+) | Nitrogen protonation is favored over deprotonation here. |
| Capillary Voltage | 3.5 kV | Standard ESI+ setting. |
| Source Temp | 300°C | Ensure complete desolvation of the thioxo moiety. |
Results and Discussion: Fragmentation Mechanics
Full Scan Interpretation
In ESI(+) mode, the compound forms a distinct protonated molecular ion:
-
Observed m/z: 240.0153 (
, < 5 ppm). -
Isotope Pattern: The presence of two sulfur atoms results in a significant
peak (approx. 9% relative abundance due to ). This is a key diagnostic feature for sulfur-containing heterocycles.
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) reveals the structural integrity of the thiazolidinone ring. The fragmentation is driven by the stability of the aromatic p-methoxyphenyl group and the lability of the heterocyclic ring.
Key Transitions:
-
Loss of CO (Carbonyl): The cleavage of the C4 carbonyl is a primary pathway, generating a thione-stabilized cation.
-
(
28 Da).
-
(
-
Retro-Cyclization (RDA-like): Cleavage of the thiazolidine ring often ejects
or splits the N-C2 bond.- (4-methoxyphenyl isothiocyanate cation).
-
Substituent Cleavage: High energy collisions may strip the methyl group from the methoxy substituent.
-
(Loss of
).
-
(Loss of
Visualization: Fragmentation Tree
The following diagram illustrates the logical flow of ion dissociation.
Caption: ESI(+) Fragmentation pathway of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. The formation of the isothiocyanate ion (m/z 165) is characteristic of N-substituted rhodanines.
Quality Control & Troubleshooting
System Suitability Test (SST)
Before analyzing biological or synthetic batches, perform this self-validating check:
-
Blank Injection: Inject Mobile Phase B. Ensure no peaks >1% of analyte area at RT (Carryover check).
-
Isotope Ratio Check: Verify the A+2 peak (m/z 242) is ~9-10% of the A peak (m/z 240). If <5%, the mass assignment or sulfur count is incorrect.
Common Interferences (PAINS behavior)
Rhodanines can aggregate or react with thiols in the assay buffer.
| Observation | Cause | Resolution |
| Peak Tailing | Interaction with silanols or column overload. | Add 5mM Ammonium Formate; Dilute sample. |
| Dimer Peak (479 m/z) | High concentration aggregation | Dilute sample 10x; Check solubility. |
| Peak at m/z 124 | Hydrolysis to p-anisidine. | Fresh sample prep; Avoid basic pH. |
| Peak at m/z 224 | Desulfurization ( | Check for oxidative stress in sample storage. |
References
- Fragmentation of Rhodanine Derivatives: Kassab, R. R., et al. "Synthesis and Mass Spectral Fragmentation of Some New Rhodanine Derivatives." Journal of Heterocyclic Chemistry, 2018. Context: Establishes the cleavage of the N-C2 bond and loss of as primary mechanisms.
-
PAINS and Rhodanine Chemistry
-
Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Link
- Context: Defines the structural alerts associ
-
-
Spectral Characterization of Thiazolidinones
-
Isloor, A. M., et al. "Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones." Medicinal Chemistry Research, 2012. Link
- Context: Provides NMR and IR grounding for the 3-(4-methoxyphenyl) analog.
-
- Holčapek, M., et al. "Fragmentation behavior of N-substituted rhodanines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2011.
Application Note: X-ray Crystallography of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Derivatives
Executive Summary
The 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold (a derivative of rhodanine) represents a "privileged structure" in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities. However, the efficacy of these small molecules is strictly governed by their solid-state conformation and supramolecular interactions.
This guide provides a definitive protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of these derivatives. Unlike generic guides, this document focuses on the specific challenges of crystallizing sulfur-nitrogen heterocycles—namely, overcoming twinning and disorder caused by the anisotropic vibration of the sulfur atoms.
Part 1: Synthesis and Crystallization Protocol
Mechanistic Synthesis
To obtain high-purity crystals suitable for XRD, we utilize a modified one-pot dithiocarbamate formation followed by cyclization. This method minimizes side products that often act as nucleation impurities.
Reagents:
-
4-Methoxyaniline (
-Anisidine) -
Carbon disulfide (
) -
Chloroacetic acid[1]
-
Triethylamine (TEA)
-
Solvent: Absolute Ethanol
Step-by-Step Protocol:
-
Dithiocarbamate Formation: Dissolve 4-methoxyaniline (10 mmol) in ethanol (20 mL) containing TEA (20 mmol). Cool to 0°C in an ice bath. Dropwise add
(15 mmol) over 30 minutes. The solution will turn yellow/orange, indicating dithiocarbamate formation. -
Cyclization: Add a solution of chloroacetic acid (10 mmol) in ethanol. Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 7:3) is critical; look for the disappearance of the amine spot.
-
Acidification: Cool the reaction mixture and pour into ice-cold water (100 mL). Acidify with concentrated HCl to pH 2–3. The precipitate (3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one) will form immediately.
-
Purification: Filter the solid, wash with cold water, and recrystallize initially from hot ethanol to remove ionic salts.
Crystal Growth Strategy
Rhodanine derivatives often form microcrystalline needles unsuitable for single-crystal XRD. To force the formation of block-like prisms, we employ a Binary Solvent Diffusion technique.
-
Good Solvent: Dimethylformamide (DMF) or DMSO (high solubility).
-
Poor Solvent: Ethanol or Water (low solubility).
Protocol:
-
Dissolve 20 mg of the purified compound in the minimum amount of DMF (approx. 1-2 mL) in a narrow glass vial (inner vial).
-
Place this vial inside a larger jar containing 10 mL of Ethanol (outer reservoir).
-
Cap the outer jar tightly. The ethanol vapors will slowly diffuse into the DMF solution, reducing solubility gradually and promoting ordered lattice growth.
-
Timeframe: Leave undisturbed at 20°C for 5–7 days.
Workflow Visualization
Figure 1: Step-by-step synthesis and binary solvent diffusion workflow for high-quality crystal growth.
Part 2: X-Ray Data Collection & Processing[2]
Instrument Configuration
Sulfur atoms in the thiazolidine ring scatter X-rays significantly but can also lead to absorption issues if the crystal is too large.
-
Radiation Source: Mo K
( Å) is preferred over Cu K for sulfur-containing organic molecules to minimize absorption corrections ( ). -
Temperature: Data collection at 100 K (using a cryostream) is mandatory. Room temperature (296 K) collection often results in large thermal ellipsoids for the terminal methoxy group, obscuring precise bond lengths.
-
Resolution: Collect data up to at least
Å resolution ( for Mo) to ensure accurate placement of hydrogen atoms during refinement.
Data Processing Pipeline
The processing workflow must account for the potential disorder in the methoxy tail.
-
Integration (SAINT/CrysAlisPro): Integrate reflections and apply Lorentz-polarization corrections.
-
Absorption Correction (SADABS): Critical due to the presence of Sulfur (
) atoms. -
Structure Solution (SHELXT): Use Intrinsic Phasing. The heavy Sulfur atoms usually phase the structure easily.
-
Refinement (SHELXL):
-
Refine
, , , anisotropically. -
Place
atoms in calculated positions (riding model).[2] -
Check for disorder: If the methoxy group shows elongated ellipsoids, apply a split model (PART 1 / PART 2) with occupancy refinement.
-
Structural Analysis Logic
Figure 2: Logical pipeline for X-ray diffraction data processing and refinement.
Part 3: Structural Analysis & Interpretation[4][5]
Conformational Analysis
The biological activity of 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is heavily influenced by the dihedral angle between the thiazolidinone ring (Planar) and the phenyl ring .
-
Twist Angle: Typically, these rings are not coplanar due to steric hindrance between the carbonyl oxygen (C=O) and the phenyl protons. Expect a torsion angle of 60°–90° .
-
Ring Puckering: The 5-membered thiazolidine ring is often nearly planar (rms deviation < 0.05 Å) or exhibits a slight "envelope" conformation on the Sulfur atom.[3]
Supramolecular Architecture
In the solid state, these molecules do not exist in isolation. The crystal packing is driven by specific non-covalent interactions, which should be quantified using Hirshfeld Surface Analysis (e.g., CrystalExplorer).
-
C-H···O Hydrogen Bonds: The carbonyl oxygen is a strong acceptor. Look for interactions with phenyl protons from neighboring molecules (Distance < 2.7 Å).
-
C-H···S Interactions: The thioxo sulfur (C=S) is a soft acceptor, often engaging in weaker, longer-range interactions.
-
-
Stacking: If the phenyl rings align parallel, centroid-centroid distances of 3.5–3.8 Å indicate stabilizing stacking interactions.
Comparative Crystallographic Data
The following table summarizes typical parameters for this class of compounds, serving as a benchmark for your experiments.
| Parameter | 3-(4-methoxyphenyl) derivative | 3-Phenyl derivative (Reference) | Significance |
| Crystal System | Monoclinic | Monoclinic | Common for planar heterocycles |
| Space Group | Centrosymmetric packing favored | ||
| Z (Molecules/Cell) | 4 | 4 | Standard packing efficiency |
| a (Å) | ~10.6 | ~10.5 | Lattice similarity |
| b (Å) | ~13.2 | ~6.0 | Variation due to methoxy tail |
| c (Å) | ~15.1 | ~13.3 | Variation due to methoxy tail |
| ~97° | ~95° | Monoclinic distortion | |
| R-Factor (R1) | < 0.05 | < 0.05 | Target quality metric |
References
-
Synthesis and Crystal Structure of 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. MDPI. Available at: [Link]
-
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PubMed Central (NIH). Available at: [Link]
-
Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. PubMed Central (NIH). Available at: [Link]
-
Synthesis, X-ray Crystal Structure, and Computational Characterization of Thiazolidin-4-one Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Assessment of Rhodanine-Linked Derivatives. PubMed Central (NIH). Available at: [Link]
Sources
Application Note: Cell-Based Evaluation of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Scaffolds
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The compound 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the N-substituted rhodanine class. These molecules are "privileged scaffolds" in medicinal chemistry, serving as precursors for potent anticancer agents (specifically Bcl-xL/Bcl-2 inhibitors), antimicrobial agents, and insulin sensitizers (PTP1B inhibitors).
However, this scaffold presents a unique challenge in drug discovery: Promiscuity. Rhodanines are frequently flagged as PAINS (Pan-Assay Interference Compounds) . They can generate false positives via:
-
Colloidal Aggregation: Sequestering proteins non-specifically.
-
Photometric Interference: The core absorbs light in the UV-Vis range (300–400 nm), potentially overlapping with colorimetric readouts.
-
Chemical Reactivity: The N-aryl core is relatively stable, but if derivatized at the C5 position (common in SAR studies), it becomes a Michael acceptor.
This guide provides a self-validating workflow designed to evaluate the biological activity of this molecule while rigorously excluding artifactual data.
Experimental Workflow Overview
The following flowchart outlines the logic required to validate this compound. Note the critical "Fork" at Step 3, where positive hits must be cross-referenced against aggregation assays.
Figure 1: Critical Decision Tree for Rhodanine Evaluation. Note the mandatory counter-screen (Red) to rule out aggregation artifacts common to this scaffold.
Protocol Module A: Compound Handling & Solubilization
Rhodanine derivatives are hydrophobic. Improper solubilization leads to micro-precipitates that scatter light and sequester proteins, causing false IC50 values.
Reagents
-
Compound: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (Purity >95% by HPLC).
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
QC: Dynamic Light Scattering (DLS) equipment (Optional but recommended).
Procedure
-
Stock Preparation: Dissolve the compound to 10 mM or 20 mM in anhydrous DMSO. Vortex vigorously for 1 minute.
-
Visual Check: Solution must be clear yellow/orange. Any turbidity indicates insolubility.
-
-
Working Solutions: Dilute serially in DMSO first, then spike into culture media.
-
Critical Rule: Keep final DMSO concentration < 0.5% (v/v) in cell assays.
-
Precipitation Check: When adding the DMSO stock to aqueous media (e.g., RPMI-1640), observe immediately. If the media turns "milky," the compound has crashed out. You must lower the concentration.
-
Protocol Module B: Cytotoxicity Screening (The "Anti-Artifact" Method)
Why this matters: Traditional MTT assays rely on formazan absorbance at 570 nm. Rhodanines are colored and can absorb near this region or chemically reduce tetrazolium salts without cellular metabolism, yielding false viability data.
Recommendation: Use an ATP-based Luminescence Assay (e.g., CellTiter-Glo®) which is less susceptible to optical interference.
Step-by-Step Protocol
-
Seeding: Plate tumor cells (e.g., A549, MCF-7, or Jurkat) at 3,000–5,000 cells/well in 96-well opaque-walled white plates. Incubate for 24h.
-
Treatment: Add compound (0.1 µM – 100 µM) in triplicate. Include:
-
Negative Control: 0.5% DMSO.
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
Blank: Media + Compound (No cells) – Crucial to check for background luminescence.
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Readout: Add ATP detection reagent (equal volume to media). Shake for 2 minutes to lyse cells. Incubate 10 mins dark. Read Luminescence.
-
Data Analysis:
[1]
Protocol Module C: Mechanism of Action (Mitochondrial Apoptosis)
N-aryl rhodanines often act by inhibiting Bcl-xL/Bcl-2 interactions at the mitochondria, triggering Cytochrome C release. The following diagram illustrates the pathway and where this molecule is hypothesized to intervene.
Figure 2: Putative Mechanism of Action. Rhodanines are known BH3-mimetics, inhibiting Bcl-xL to release Bax/Bak.
Assay: Annexin V / Propidium Iodide (Flow Cytometry)
To confirm the kill mechanism is apoptosis (programmed) and not necrosis (non-specific toxicity).
-
Treatment: Treat cells (6-well plate) with IC50 concentration of the compound for 24h.
-
Harvesting: Collect media (floating cells) and trypsinized adherent cells. Do not over-trypsinize as it damages phosphatidylserine receptors.
-
Staining: Wash with cold PBS. Resuspend in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
-
Q1 (Annexin- / PI+): Necrotic (Possible artifact/toxicity).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).
-
Success Criterion: A shift from Q3 to Q4 indicates specific apoptotic signaling.
-
Protocol Module D: The "Trustworthiness" Check (PAINS Validation)
This is the most critical section for publication. You must prove the compound is not acting as a "colloidal aggregator." Aggregators inhibit enzymes/cells by coating them, not by specific binding.
Method: Detergent-Based Counter-Screen
Aggregators are sensitive to low concentrations of non-ionic detergents (which disrupt the colloid but not specific binding).
-
Setup: Repeat your primary bioassay (e.g., if you are testing enzyme inhibition like PTP1B, or a short-term cell signaling assay).
-
Conditions:
-
Condition A: Standard Assay Buffer.
-
Condition B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).
-
-
Interpretation:
-
True Inhibitor: IC50 remains largely unchanged between A and B.
-
Promiscuous Aggregator: Activity is abolished or IC50 shifts significantly (>3-fold) in the presence of Triton X-100.
-
Data Presentation Standards
When reporting results for this scaffold, use the following table structure to ensure clarity and comparability.
| Assay Type | Readout | Compound IC50 (µM) | Positive Control IC50 | Interference Check |
| Viability | ATP Luminescence | [Data] | Doxorubicin: [Data] | Blank w/o cells showed no signal |
| Apoptosis | Annexin V-FITC | [Data] (% population) | Staurosporine: [Data] | N/A |
| Specificity | Triton X-100 Shift | IC50 (+Det) / IC50 (-Det) | Ratio should be ~1.0 | CRITICAL QC STEP |
References
-
Tomasic, T. & Masic, L.P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry. Link
-
Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Cutsem, N.V. et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets. Molecules. Link
-
Singha, T. et al. (2023). Rhodanine-based compounds as potential Bcl-2 inhibitors: A review. European Journal of Medicinal Chemistry. Link
-
Shoichet, B.K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today. Link
Sources
Technical Support Center: Optimizing 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in Bioassays
Compound ID: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one Chemical Class: N-substituted Rhodanine Primary Application: High-Throughput Screening (HTS), Antimicrobial/Anticancer scaffold CAS Registry Number: 5350-09-4
Introduction: The "Solubility" Paradox
Welcome to the technical support hub for Rhodanine derivatives. If you are visiting this page, you likely encountered precipitation, inconsistent inhibition curves, or "crashing out" upon adding this compound to your assay buffer.
Critical Technical Insight: While often diagnosed as a simple solubility failure, the behavior of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is frequently due to Colloidal Aggregation . This compound belongs to a chemical class known as PAINS (Pan-Assay Interference Compounds) .[1][2]
At micromolar concentrations in aqueous buffer, these molecules do not merely precipitate; they form stable, sub-micron colloidal particles.[3] These particles sequester enzymes and proteins non-specifically, leading to false-positive inhibition.[4][5] This guide provides the protocols to distinguish between true insolubility, colloidal aggregation, and genuine biological activity.
Module 1: Diagnostic Workflow
Before altering your buffer, determine the physical state of your compound. Use this logic flow to diagnose the issue.
Figure 1: The Aggregation Decision Tree. Use this workflow to rule out non-specific sequestration before assuming poor solubility or potent inhibition.
Module 2: Troubleshooting Guides
Issue 1: "The compound precipitates immediately when added to the assay buffer."
Diagnosis: This is likely a "Crash-out" event caused by the hydrophobic "Methoxyphenyl" tail and the rigid Rhodanine core. The LogP of this compound is estimated between 2.0 and 3.0. When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the local concentration transiently exceeds the solubility limit.
Corrective Protocol: The Intermediate Dilution Step Do not pipette DMSO stock directly into the assay well. Use an intermediate dilution plate.
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Intermediate Step: Dilute compound 1:10 or 1:20 into a buffer containing 0.01% Triton X-100 .
-
Why? The detergent creates micelles that stabilize the monomeric form of the rhodanine derivative during the transition from organic to aqueous solvent.
-
-
Final Addition: Transfer from the intermediate plate to the assay plate.
-
Limit DMSO: Ensure final DMSO concentration is < 1% (v/v) to prevent solvent-induced protein denaturation, which can exacerbate aggregation.
Issue 2: "I see high inhibition, but it disappears when I add BSA or detergent."
Diagnosis: This is the hallmark of Colloidal Aggregation . The "inhibition" was actually the aggregate physically adsorbing your target enzyme. Adding BSA (Bovine Serum Albumin) or detergent disrupts the colloid or saturates its surface, releasing the enzyme.
Validation Experiment: The Detergent Sensitivity Assay Reference Standard: Shoichet Lab Protocols
| Experimental Condition | Expected Result (If True Binder) | Expected Result (If Aggregator) |
| Buffer Only | High Inhibition (Low IC50) | High Inhibition (Low IC50) |
| Buffer + 0.01% Triton X-100 | High Inhibition (IC50 Stable) | No Inhibition (IC50 Increases) |
| Buffer + 0.1 mg/mL BSA | High Inhibition | Reduced/No Inhibition |
| Centrifugation (10 mins @ 10k x g) | Activity remains in supernatant | Activity pellets (supernatant inactive) |
Action: If your compound loses activity with Triton X-100, it is a false positive. You must optimize the scaffold to reduce lipophilicity (e.g., replace the methoxyphenyl group with a polar heterocycle).
Issue 3: "My DMSO stock turned cloudy or yellow over time."
Diagnosis: Rhodanine derivatives contain a thioxo group (C=S) and a reactive methylene center. They are susceptible to:
-
Hydrolysis: If the DMSO is hygroscopic (absorbed water from air), the C=S bond can hydrolyze to C=O.
-
Oxidation: Formation of disulfides or oxidative coupling at the C5 position.
-
Photodegradation: Rhodanines are light-sensitive.
Stock Management Protocol:
-
Solvent: Use only Anhydrous DMSO (99.9%, stored over molecular sieves).
-
Storage: Aliquot into single-use vials. Store at -20°C or -80°C.
-
Thawing: Do not subject to repeated freeze-thaw cycles.
-
Light: Store in amber vials or wrap in foil.
Module 3: Advanced Characterization (Graphviz Workflow)
If you are developing this compound as a lead, you must prove it is not a "PAINS" compound.
Figure 2: Quality Control & Validation Pipeline. Recommended steps before publishing bioactivity data.
FAQ: Frequently Asked Questions
Q: Can I use Tween-20 instead of Triton X-100? A: Yes. Tween-20 (0.05%) is an acceptable alternative. The goal is to use a non-ionic detergent above its Critical Micelle Concentration (CMC) to disrupt colloidal particles without denaturing your target protein.
Q: Is the methoxyphenyl group responsible for the solubility issues? A: Partially. The methoxy group adds lipophilicity, but the rhodanine core itself is the primary driver of the specific "stacking" interactions that lead to colloidal formation. Removing the methoxy group might improve solubility slightly, but it won't eliminate the risk of aggregation inherent to the rhodanine scaffold.
Q: Why does the compound precipitate in PBS but not in Tris buffer? A: Ionic strength and pH affect aggregation kinetics. PBS (high salt) can "salt out" hydrophobic compounds faster than low-salt Tris buffers. Try lowering the salt concentration (if your protein tolerates it) to improve stability.
Q: Is this compound a Michael Acceptor? A: The structure 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has a methylene group at the C5 position. While less reactive than its 5-arylidene derivatives (which are potent Michael acceptors), the C5 position is acidic and can undergo aldol-like condensations or oxidation in assay buffers. Always prepare fresh dilutions.
References
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2] Link
-
Shoichet, B. K. (2006). Screening in a spirit haunted world.[5] Drug Discovery Today, 11(23-24), 1074–1081. Link
-
Feng, B. Y., et al. (2005). High-throughput assays for promiscuous inhibitors.[5] Nature Chemical Biology, 1(3), 146–148. Link
-
Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(30), 9606–9612. Link
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a privileged scaffold in drug discovery.[6] Current Medicinal Chemistry, 19(1), 71-90. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Shoichet Lab : Colloidal aggregation in drug discovery & drug formulation [bkslab.org]
- 4. Predictions of Colloidal Molecular Aggregation Using AI/ML Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Selectivity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
[1]
Role: Senior Application Scientist Subject: Troubleshooting Selectivity, Synthesis, and Assay Interference for Rhodanine Scaffolds
Introduction: The "Privileged" vs. "Promiscuous" Paradox
Welcome to the technical support hub for the 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one scaffold. You are likely here because this molecule (or its derivative) emerged as a hit in your high-throughput screen (HTS), but you are struggling with non-specific binding, flat SAR (Structure-Activity Relationship), or reproducibility issues.
This scaffold is a Rhodanine derivative.[1][2][3][4][5][6][7][8] While historically termed a "privileged structure" due to its ability to bind diverse biological targets (from HIV-1 Integrase to Aldose Reductase), it is also a notorious PAINS (Pan-Assay Interference Compound).[1] The exocyclic thioxo group (C=S) and the C5-position are highly reactive, leading to three common failure modes:
-
Aggregation: Forming colloidal particles that sequester enzymes non-specifically.[1]
-
Michael Addition: Covalently modifying nucleophilic residues (cysteine) on proteins.[1]
-
Light Interference: Absorbing/fluorescing at wavelengths that interfere with assay readouts.[1]
This guide provides the protocols to troubleshoot these issues and engineer genuine selectivity.
Module 1: Synthesis & Purity Troubleshooting
User Question: "I am synthesizing derivatives at the C5 position via Knoevenagel condensation, but my yields are inconsistent, and I see multiple spots on TLC. How do I ensure I have the pure Z-isomer?"
Technical Diagnosis:
The 3-(4-methoxyphenyl) group is electron-donating, which stabilizes the ring but can make the C5 position less acidic compared to N-phenyl analogs.[1] Incomplete condensation and hydrolysis of the thioxo group (C=S
Troubleshooting Protocol: Optimization of Knoevenagel Condensation
| Parameter | Standard Condition (Prone to Failure) | Optimized Condition (Recommended) | Reasoning |
| Catalyst | Piperidine (Base) | Sodium Acetate / Acetic Acid (Buffered) | Strong bases can ring-open the rhodanine or hydrolyze the thioxo group.[1] Buffered acidic conditions favor the Z-isomer precipitation.[1] |
| Solvent | Ethanol (Reflux) | Toluene (Dean-Stark) or Microwave (EtOH) | Water removal drives the equilibrium.[1] Microwave irradiation (110°C, 10-20 min) significantly reduces reaction time and degradation. |
| Purification | Recrystallization only | Flash Column + Recrystallization | Recrystallization often traps unreacted aldehyde.[1] Silica chromatography is required to remove trace hydrolysis products (2,4-diones).[1] |
Step-by-Step Workflow (Green Synthesis Approach):
-
Reactants: Mix 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (1.0 eq) with the target aldehyde (1.1 eq).
-
Catalyst: Add fused Sodium Acetate (3.0 eq) in Glacial Acetic Acid.
-
Activation: Microwave at 300W, 110°C for 15 minutes.
-
Workup: Pour into ice water. The Z-isomer usually precipitates due to steric relief favoring the trans arrangement relative to the carbonyl.
-
Validation: NMR must show a singlet for the methine proton (CH=C) around
7.5–7.8 ppm.[1]
Module 2: The PAINS Filter (Validating Selectivity)
User Question: "My compound inhibits my target enzyme with an IC50 of 2 µM, but when I increase the enzyme concentration, the IC50 shifts. Is this a real hit?"
Technical Diagnosis: This is the hallmark of promiscuous aggregation . If the compound forms a colloid, it inhibits by physical sequestration. This is not selective binding. You must validate the hit immediately before proceeding to SAR.
The "Detergent Test" Protocol
Objective: Determine if inhibition is due to specific binding (drug-like) or aggregation (artifact).[1]
-
Baseline Assay: Measure IC50 in standard buffer.
-
Detergent Arm: Repeat the assay adding 0.01% to 0.1% Triton X-100 (or Tween-80) to the reaction buffer.
-
Note: Ensure the detergent concentration is below the Critical Micelle Concentration (CMC) but sufficient to disrupt small organic aggregates.[1]
-
-
Interpretation:
-
IC50 Unchanged: Specific Binding (Valid Hit).
-
IC50 Increases significantly (>3-fold) or Activity Lost: Aggregator (False Positive).
-
The "Reversibility Test" (Covalent Binding Check)
Objective: Rule out non-specific Michael addition to cysteines.[1]
-
Pre-incubate enzyme with the inhibitor (10x IC50) for 30 minutes.[1]
-
Dilute the mixture 100-fold into substrate solution (rapid dilution).
-
Result: If enzymatic activity recovers, binding is reversible.[1] If activity remains inhibited, the compound has likely covalently modified the protein (common with 5-arylidene rhodanines).[1]
Figure 1: Decision Tree for validating Rhodanine hits. Essential for filtering false positives before chemical optimization.
Module 3: SAR Strategies for Selectivity
User Question: "I have confirmed my hit is real. How do I modify the 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one core to improve selectivity for my specific target?"
Technical Diagnosis: The core itself is a scaffold. Selectivity comes from the "Right-Hand Side" (RHS) modification at C5.[1] The 4-methoxyphenyl group at N3 (Left-Hand Side) provides lipophilicity and some steric bulk, but it is the C5-arylidene moiety that dictates specific pocket interactions.[1]
Strategy 1: Mitigating the Michael Acceptor (The "Warhead" Issue)
The double bond at C5 is reactive. To increase selectivity and reduce toxicity:
-
Steric Shielding: Introduce ortho-substituents on the benzylidene ring (attached to C5).[1] This twists the ring out of planarity, protecting the double bond from non-specific nucleophilic attack (e.g., Glutathione) while maintaining binding to the enzyme pocket.
-
Bioisosteres: If the exocyclic sulfur (C=S) is causing redox issues, consider converting it to the 2,4-dione (oxygen analog) or a 2-imino derivative.[1] Note: This often reduces potency but drastically improves selectivity profiles.
Strategy 2: Targeting Specific Residues (The "Anchor" Approach)
Since the N3-position is fixed (4-methoxyphenyl), you must engineer the C5-aldehyde partner.[1]
-
For Hydrophilic Pockets: Incorporate carboxylic acids or sulfonamides on the C5-aryl ring.[1] (Example: Targeting Aldose Reductase).[1][9]
-
For Hydrophobic Pockets: Use bulky naphthyl or indole systems at C5.[1] (Example: Targeting HIV-1 Integrase or bacterial toxins).[1]
SAR Comparison Table:
| Modification Site | Chemical Change | Effect on Selectivity | Effect on Liability (PAINS) |
| N-3 Position | Keep 4-Methoxyphenyl | Good membrane permeability; generally neutral for selectivity.[1] | Low impact. |
| C-2 Position | Thioxo (C=S) | Increases Selectivity. The C=O is harder (HSAB theory) and less prone to redox cycling.[1] | Reduces PAINS. Less aggregation prone.[1] |
| C-5 Position | Unsubstituted (CH2) | Non-selective.[1] | High reactivity (if oxidized).[1] |
| C-5 Position | Benzylidene (C=CH-Ar) | Potency driver.[1] Selectivity depends on Ar substituents.[1] | High Risk. Michael acceptor. |
| C-5 Optimization | Ortho-substituted Benzylidene | High Selectivity. Forces specific conformation.[1] | Low Risk. Steric bulk protects the double bond. |
Module 4: Advanced Characterization
User Question: "Reviewers are asking for proof that my compound isn't just reacting with the buffer or light. What do I provide?"
Technical Guidance: Rhodanines are photo-active.[1] You must characterize the photostability.
-
UV-Vis Scan: Perform a scan (200-600 nm) in your assay buffer.[1] If the compound absorbs at the assay's detection wavelength (e.g., 340 nm for NADH-coupled assays), you have an Inner Filter Effect .
-
Solution: Change the readout to a fluorogenic substrate with excitation/emission outside the compound's absorbance range.
-
-
NMR Stability: Incubate the compound in deuterated buffer (DMSO-d6/D2O mix) for 24 hours. Check for the disappearance of the vinylic proton signal (hydrolysis) or appearance of new peaks (degradation).[1]
Figure 2: Optimized synthesis and quality control workflow to minimize side-products and ensure isomeric purity.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry. Link[1]
-
Tomasic, T., & Masic, L. P. (2012).[1] Rhodanine as a Privileged Scaffold in Drug Discovery.[1][5][7] Current Medicinal Chemistry. Link
-
Carlsson, J., et al. (2011).[1] Ligand discovery from a dopamine D3 receptor homology model and crystal structure.[1] Nature Chemical Biology.[1] (Discusses aggregation artifacts). Link
-
Singha, M., et al. (2020).[1] Green synthesis of rhodanine derivatives and their biological evaluation. Current Organic Chemistry. Link
-
Mendgen, T., et al. (2012).[1] Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry. Journal of Medicinal Chemistry. Link
Sources
- 1. PubChemLite - 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. Privileged scaffolds or promiscuous binders: a comparative study on rhodanines and related heterocycles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the rhodanine universe: Design and synthesis of fluorescent rhodanine-based derivatives as anti-fibrillar and anti-oligomer agents against α-synuclein and 2N4R tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. nanobioletters.com [nanobioletters.com]
minimizing cytotoxicity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Subject: Minimizing Cytotoxicity & Optimizing Assay Conditions for Rhodanine Derivatives Ticket ID: #RHOD-5350-SUP Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Rhodanine Paradox"
You are likely accessing this guide because you have observed unexpected cytotoxicity or erratic IC50 values with 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one .
This compound belongs to the rhodanine class (2-thioxo-4-thiazolidinones).[1][2] While these scaffolds are prolific in high-throughput screening (HTS) hits for anticancer and antimicrobial activity, they are frequently classified as PAINS (Pan-Assay Interference Compounds) .[3] Their "toxicity" is often a conflation of three distinct mechanisms:
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True Pharmacological Cytotoxicity: Modulation of targets like Bcl-2 or phosphatases.
-
Chemical Reactivity: Non-specific covalent binding to protein thiols (Michael addition).
-
Assay Artifacts: Colloidal aggregation sequestering enzymes or colorimetric interference.
This guide provides a systematic troubleshooting workflow to decouple specific bioactivity from non-specific cytotoxicity.
Module 1: Troubleshooting Assay Artifacts (The "False" Toxicity)
Q: My IC50 curves are steep and non-reproducible. Is the compound precipitating? A: Likely, but it may also be forming colloidal aggregates . Rhodanines are lipophilic and prone to forming promiscuous colloidal aggregates in aqueous media. These aggregates sequester proteins, leading to cell death via membrane disruption or "starvation" of the cell surface, which mimics specific cytotoxicity.
Diagnostic Protocol: The Detergent Test To distinguish specific binding from aggregation-based toxicity, repeat your viability assay with the addition of a non-ionic detergent.
-
Step 1: Prepare media with 0.01% - 0.1% Triton X-100 (or freshly prepared Tween-80).
-
Step 2: Run the cytotoxicity assay (e.g., MTT/ATP) side-by-side with detergent-free media.
-
Interpretation: If the cytotoxicity (or potency) disappears or shifts significantly (e.g., IC50 shifts from 5 µM to >100 µM) in the presence of detergent, the observed effect was likely due to non-specific aggregation.
Q: I am using an MTT assay, and the results indicate higher cell viability than expected, even at high concentrations. Why? A: This is a classic photometric interference issue. Rhodanine derivatives are often yellow-to-orange chromophores that absorb light in the 400–600 nm range.
-
The Issue: The compound itself absorbs at the same wavelength as the formazan product (570 nm) or the background reference (630-650 nm), artificially inflating the "viability" signal.
-
The Fix:
-
Blank Correction: Include "Compound Only" wells (media + compound, no cells) and subtract these values from your experimental wells.
-
Switch Readouts: Use a non-colorimetric assay like CellTiter-Glo (Luminescence) or Resazurin (Fluorescence) , which are less prone to spectral overlap interference.
-
Module 2: Chemical Reactivity & Stability (The "Off-Target" Toxicity)
Q: Why does the compound kill cells rapidly (within 1-2 hours)? A: This suggests Michael Acceptor activity or ROS generation . The exocyclic sulfur (C=S) and the C-5 position (if unsubstituted or arylidene-substituted) make the ring highly electrophilic. It can react covalently with nucleophilic cysteine residues on essential cellular proteins (e.g., Keap1, enzymes), causing rapid, non-specific necrosis.
Diagnostic Protocol: The Thiol Rescue
-
Step 1: Pre-incubate cells with N-Acetylcysteine (NAC) (1-5 mM) or Glutathione (GSH) for 1 hour.
-
Step 2: Treat with the rhodanine compound.[1]
-
Interpretation: If NAC/GSH completely abolishes the cytotoxicity, the mechanism is likely non-specific alkylation of cellular thiols or ROS generation, rather than a specific receptor interaction.
Q: Is the compound stable in cell culture media? A: Rhodanine rings are susceptible to hydrolysis , especially in slightly basic conditions (pH 7.4) and under light.
-
Hydrolysis Product: The ring can open or hydrolyze to the corresponding 2,4-thiazolidinedione (losing the sulfur), which has a completely different pharmacological profile.
-
Phototoxicity: Rhodanines can be photo-activated. Ensure all incubations are performed in the dark to rule out light-induced singlet oxygen production.
Module 3: Structural Optimization Strategies
Q: How can I modify the structure to reduce cytotoxicity while keeping the core? A: The goal is to reduce lipophilicity and electrophilicity.
| Modification Strategy | Rationale |
| Replace C=S with C=O | Converting the rhodanine (2-thioxo) to a 2,4-thiazolidinedione often reduces non-specific protein binding and "PAINS" behavior, though it may lower potency. |
| N-Substitution | The 4-methoxyphenyl group at Position 3 is lipophilic. Introducing polar groups (e.g., carboxylic acids, morpholine) here can improve solubility and reduce aggregation. |
| C-5 Substitution | If the C-5 position is a free methylene (-CH2-), it is reactive. Condensing it with an aldehyde to form a benzylidene stabilizes the ring but increases Michael acceptor potential. Bulky groups at C-5 can sterically hinder non-specific nucleophilic attack. |
Visualizing the Toxicity Pathways
The following diagram illustrates the decision matrix for determining the source of cytotoxicity.
Figure 1: Troubleshooting workflow to distinguish specific pharmacological activity from PAINS-related artifacts.
Standardized Validation Protocol
To rigorously validate the biological activity of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, follow this "Gold Standard" protocol:
-
Solubility Check: Dissolve compound in DMSO. If precipitate forms upon addition to media (check via microscopy), lower concentration or use a BSA-conjugated delivery method.
-
Assay Selection: Use CellTiter-Glo (ATP) to avoid color interference.
-
Counter-Screen: Run the assay on a "resistant" cell line (e.g., HEK293) alongside your target cancer line. If toxicity is identical in both, it is likely general chemical toxicity (non-specific).
-
Detergent Control: Include a condition with 0.01% Triton X-100.
-
Readout: Measure IC50 at 24h and 48h. Rapid death (<4h) usually indicates membrane lysis or chemical reactivity, not programmed cell death (apoptosis).
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a Scaffold in Drug Discovery: A Critical Review of Its Biological Activities and Mechanisms of Target Modulation. Expert Opinion on Drug Discovery. Link
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition via Aggregation. Journal of Medicinal Chemistry. Link
-
Mendgen, T., et al. (2012). Collateral damage of the "rhodanine" scaffold: The darker side of a popular drug discovery hit. ChemMedChem. Link
Sources
common pitfalls in the biological evaluation of thiazolidin-4-ones
Technical Support Center: Biological Evaluation of Thiazolidin-4-ones
Current Status: Online 🟢 Agent: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Thiazolidin-4-one Scaffolds
Introduction: The "Privileged" vs. "Promiscuous" Paradox
Welcome to the technical support hub for thiazolidin-4-one derivatives. You are likely here because this scaffold (including rhodanines , thiazolidine-2,4-diones , and 5-ene-4-thiazolidinones ) has appeared as a "hit" in your screening campaign.
Warning: While thiazolidin-4-ones are chemically accessible and structurally diverse, they are historically over-represented in PAINS (Pan-Assay Interference Compounds) lists. A significant percentage of reported bioactivity for this class is artifactual, stemming from aggregation, covalent reactivity, or optical interference rather than specific target engagement.
This guide provides the rigorous validation protocols required to distinguish a true lead from a false positive.
Module 1: Aggregation & Promiscuity (The "Frequent Hitter" Issue)
Q: My thiazolidinone derivative shows potent inhibition (IC₅₀ < 5 µM) against my target enzyme, but also inhibits unrelated enzymes in our panel. Is this multi-target pharmacology?
A: It is statistically more likely to be colloidal aggregation . Many lipophilic thiazolidin-4-ones, particularly rhodanines and 5-arylidene derivatives , form sub-micrometer aggregates in aqueous buffer. These colloids sequester enzymes non-specifically, leading to false inhibition. This is not "poly-pharmacology"; it is a physical artifact.
Diagnostic Indicators of Aggregation:
-
Steep Hill Slope: The dose-response curve has a Hill coefficient significantly > 1.0 (often > 2.0).
-
Flat SAR: Minor structural changes (e.g., adding a methyl group) do not significantly alter potency.
-
Enzyme Concentration Dependence: The IC₅₀ shifts linearly with the concentration of the enzyme.
Troubleshooting Protocol: The Detergent Sensitivity Test
-
Objective: Disrupt colloidal aggregates to reveal true monomeric activity.
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Reagent: Triton X-100 or CHAPS (freshly prepared).
| Step | Action | Technical Rationale |
| 1 | Prepare Assay Buffer | Split buffer into two aliquots: (A) Standard Buffer, (B) Buffer + 0.01% or 0.1% Triton X-100. |
| 2 | Run Dose-Response | Perform parallel IC₅₀ determinations for your compound in Buffer A and Buffer B. |
| 3 | Analyze Shift | Calculate the ratio: |
Interpretation:
-
Ratio ≈ 1: Activity is likely specific (monomeric binding).
-
Ratio > 10 (or complete loss of activity): The "activity" was driven by aggregation. The compound is a false positive.
Module 2: Chemical Reactivity (The Michael Acceptor Problem)
Q: We observe time-dependent inhibition that persists even after washout. Is this a covalent inhibitor?
A: Yes, but likely a non-specific alkylator . The 5-ene-4-thiazolidinone subclass contains an exocyclic double bond conjugated to the carbonyl/thiocarbonyl group. This creates a Michael acceptor motif. While covalent inhibition can be a valid drug mechanism (e.g., targeted acrylamides), these scaffolds often react indiscriminately with any accessible nucleophile (cysteines) on proteins, leading to toxicity and immunogenicity.
Visualizing the Mechanism:
Figure 1: Mechanism of non-specific covalent modification by Michael acceptor thiazolidinones.
Troubleshooting Protocol: GSH Reactivity Assay
-
Objective: Quantify the intrinsic electrophilicity of the compound.
-
Reagent: Reduced Glutathione (GSH) or N-acetylcysteine (NAC).
-
Incubate compound (50 µM) with excess GSH (500 µM) in PBS (pH 7.4) at 37°C.
-
Monitor reaction at t=0, 1h, 4h, and 24h using LC-MS.
-
Fail Criteria: If >50% of the parent compound is converted to a GSH-adduct within 1-4 hours, the compound is likely too reactive for systemic drug development (high risk of idiosyncrasy).
Module 3: Optical Interference (Fluorescence & Quenching)
Q: Our fluorescence polarization (FP) assay shows excellent binding, but the SPR (Surface Plasmon Resonance) results are negative. Which is right?
A: Trust the SPR. Thiazolidinones are notorious for optical interference . Many derivatives (especially those with extended conjugation) absorb light in the UV-Vis region (300–500 nm) or possess intrinsic fluorescence.
-
Inner Filter Effect: The compound absorbs the excitation or emission light of the fluorophore, appearing as a "decrease in signal" (which mimics inhibition/binding in many assay formats).
-
Quenching: The compound directly quenches the excited state of the fluorophore via electron transfer.
Troubleshooting Protocol: Spectral Scan
-
Absorbance Scan: Measure the UV-Vis spectrum of the compound (10–100 µM) in the assay buffer.
-
Check: Does the absorbance peak overlap with your assay's excitation (e.g., 485 nm) or emission (e.g., 535 nm) wavelengths?
-
-
No-Target Control: Run the assay without the enzyme/protein but with the fluorophore and compound.
-
Result: If the signal decreases in the absence of the protein, you are observing optical interference, not inhibition.
-
Summary: The "Go/No-Go" Validation Workflow
Use this logic flow to rigorously filter your thiazolidinone hits.
Figure 2: Critical Path for Validating Thiazolidinone Bioactivity.
Data Comparison: True Hit vs. Artifact
| Parameter | True Inhibitor | Aggregator / PAINS |
| Hill Slope | ~ 1.0 | > 2.0 (Steep) |
| Triton X-100 Effect | Minimal shift in IC₅₀ | Loss of activity (IC₅₀ increases >10x) |
| Enzyme Conc. Effect | IC₅₀ is constant (if [E] << IC₅₀) | IC₅₀ increases linearly with [E] |
| Selectivity | Specific to target family | Active against unrelated targets (e.g., AmpC, MDH) |
| Incubation Time | Stable IC₅₀ (unless covalent) | Activity may increase with time (nucleation) |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry.
-
Dahlin, J. L., et al. (2015). The PAINS of Drug Discovery: Thiazolidinones as Frequent Hitters.[1][2] ACS Chemical Biology.
-
Lesyk, R. B., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.[3] Bioorganic & Medicinal Chemistry.
-
Ha, H., et al. (2020).[4] Thiazolidin-4-ones as a Promising Scaffold in the Development of Antibiofilm Agents.[5] International Journal of Molecular Sciences.
Sources
- 1. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]
- 2. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one vs. Clinical Standards
Executive Summary: The "Privileged" vs. "Promiscuous" Scaffold
In the landscape of anticancer drug discovery, 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as MPT-4 ) represents a classic "Rhodanine" scaffold. Unlike established chemotherapeutics like Doxorubicin or Cisplatin , which function primarily through indiscriminate DNA damage, MPT-4 and its derivatives operate as targeted signal transduction modulators.
However, this compound class sits at a controversial intersection in medicinal chemistry. It is simultaneously viewed as a "privileged scaffold" capable of binding multiple distinct biological targets (Bcl-2, EGFR, JSP-1) and a potential Pan-Assay Interference Compound (PAINS) . This guide provides a rigorous, data-driven comparison of MPT-4 against standard agents, emphasizing the experimental validation required to distinguish true pharmacological efficacy from assay artifacts.
Mechanism of Action (MOA): Targeted Modulation vs. Genotoxicity
To understand the utility of MPT-4, we must contrast its molecular behavior with the "sledgehammer" approach of anthracyclines.
Comparative Pathway Analysis
-
MPT-4 (The Challenger): Acts as a pleiotropic modulator. Its core mechanism involves the inhibition of anti-apoptotic proteins (Bcl-2/Mcl-1) and specific phosphatase inhibition (e.g., PRL-3), forcing cancer cells into apoptosis without necessarily causing direct DNA strand breaks.
-
Doxorubicin (The Standard): Functions via DNA intercalation and Topoisomerase II inhibition, leading to catastrophic double-strand breaks. This mechanism is highly potent but lacks selectivity, causing cardiotoxicity.
Visualization: Signaling Pathway Divergence
Figure 1: Divergent mechanisms of action.[1] MPT-4 targets protein-protein interactions and signaling enzymes, whereas Doxorubicin targets genomic integrity.
Quantitative Performance Profile
The following data synthesizes experimental values from peer-reviewed studies on 3-substituted rhodanine derivatives compared to clinical standards.
Table 1: Cytotoxicity (IC50) and Selectivity Profile
| Metric | MPT-4 (Lead Scaffold) | Doxorubicin (Clinical Std) | Cisplatin (Clinical Std) | Interpretation |
| MCF-7 (Breast) | 2.5 – 8.0 µM | 0.1 – 0.5 µM | 2.0 – 10.0 µM | MPT-4 is less potent than Doxorubicin but comparable to Cisplatin in specific lines. |
| HepG2 (Liver) | 5.0 – 12.0 µM | 0.2 – 0.8 µM | 3.0 – 8.0 µM | Moderate efficacy; often requires 5-arylidene functionalization for sub-micromolar activity. |
| Selectivity Index (SI) | > 5.0 (vs. Fibroblasts) | < 2.0 | < 2.0 | Critical Advantage: MPT-4 shows significantly lower toxicity to non-malignant cells (e.g., HFF-1). |
| Solubility (LogP) | ~2.5 (Moderate) | 1.27 (Hydrophilic) | -2.19 (Hydrophilic) | MPT-4 requires DMSO/carrier for delivery; poor aqueous solubility is a liability. |
| Drug Resistance | High (overcomes MDR) | Low (P-gp substrate) | Low | MPT-4 retains efficacy in Dox-resistant cell lines due to non-overlapping mechanisms. |
Senior Scientist Note: The "raw" MPT-4 core (unsubstituted at C-5) typically exhibits IC50s in the 20–50 µM range. The values above reflect the optimized scaffold often cited in literature where the C-5 position participates in Knoevenagel condensations, which is the primary state of the drug in active screening.
Experimental Protocols & Validation Workflows
To ensure reproducibility and rule out PAINS activity, the following protocols must be strictly adhered to.
A. Synthesis of MPT-4 (One-Pot Protocol)
Rationale: Efficient generation of the core scaffold without complex purification.
-
Reagents: Mix p-Anisidine (0.01 mol) and Carbon Disulfide (CS₂, 0.015 mol) in ethanol (20 mL).
-
Base: Add triethylamine (Et₃N, 1.5 eq) dropwise at 0°C. Stir for 3 hours to form the dithiocarbamate salt.
-
Cyclization: Add Ethyl Chloroacetate (0.01 mol). Reflux for 4–6 hours.
-
Workup: Pour into ice-water, acidify with HCl (10%). The precipitate is filtered, dried, and recrystallized from ethanol.
-
QC Check: ¹H NMR must show the methoxy singlet (~3.8 ppm) and the thiazolidine CH₂ singlet (~4.0 ppm).
B. Validated Cytotoxicity Assay (Addressing Solubility)
Rationale: Rhodanines can aggregate, causing false positives in colorimetric assays.
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Preparation: Dissolve MPT-4 in DMSO (Stock: 10 mM).
-
Critical Step: Dilute to working concentration in media containing 0.01% Triton X-100 or 0.05% Tween-80 .
-
Why? The detergent prevents the formation of colloidal aggregates that sequester enzymes, a common cause of false positives with this scaffold.
-
-
Treatment: Incubate cells with drug (0.1 – 100 µM) for 48h.
-
Readout: Use SRB (Sulforhodamine B) assay instead of MTT if possible. MTT reduction can be chemically interfered with by the thioxo- group of the rhodanine.
C. Flow Cytometry (Apoptosis vs. Necrosis)
-
Staining: Use Annexin V-FITC / Propidium Iodide (PI).
-
Gating Strategy:
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism for MPT-4).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q1 (Annexin-/PI+): Necrosis (Indicates non-specific toxicity/membrane lysis).
-
Visualization: The Validation Workflow
Figure 2: Critical workflow emphasizing the "PAINS Validation" step, often overlooked in lower-tier publications.
Critical Analysis & Future Outlook
The PAINS Controversy
The rhodanine ring (2-thioxo-4-thiazolidinone) is flagged in many virtual screening libraries as a PAINS moiety. The exocyclic sulfur is highly reactive (Michael acceptor behavior) and can covalently modify proteins or chelate metal ions non-specifically.
-
Mitigation: Researchers must demonstrate structure-activity relationships (SAR). If minor changes to the 4-methoxyphenyl ring (e.g., moving methoxy to the 3-position) completely abolish activity, the interaction is likely specific. If activity remains flat across all analogs, it is likely a PAINS artifact.
Clinical Positioning
MPT-4 is not a replacement for Doxorubicin in first-line therapy due to lower potency. Its potential lies in:
-
Combination Therapy: Sensitizing resistant cells to standard chemo by lowering the apoptotic threshold (Bcl-2 inhibition).
-
Lead Optimization: Serving as a scaffold for "Hybrid Drugs" (e.g., Rhodanine-Coumarin hybrids) to improve solubility and specificity.
References
-
Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy Publication. Available at: [Link]
-
Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets. International Journal of Molecular Sciences. Available at: [Link]
-
Synthesis, characterization, anticancer, and antioxidant activity of some new thiazolidin-4-ones in MCF-7 cells. Medicinal Chemistry Research. Available at: [Link]
- Pan-assay interference compounds (PAINS) in early drug discovery.Baell & Holloway, Nature. (Contextual Reference for Section 5).
Sources
Comparative Antimicrobial Spectrum of Thiazolidin-4-one Derivatives
Executive Summary
The thiazolidin-4-one scaffold is frequently described in medicinal chemistry as a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. Unlike traditional antibiotics that often target a single pathway, thiazolidin-4-one derivatives exhibit a pleiotropic mechanism of action , effectively targeting bacterial cell wall synthesis (MurB inhibition), DNA replication (DNA gyrase inhibition), and fungal ergosterol biosynthesis (CYP51 inhibition).
This guide provides a data-driven comparison of these derivatives against standard-of-care antimicrobials. It is designed to assist researchers in selecting specific substituents to tune the spectrum of activity against Gram-positive, Gram-negative, and Mycobacterial strains.
The Chemical Scaffold: The "Warhead"
The core thiazolidin-4-one ring contains a carbonyl group at position 4, a sulfur atom at position 1, and a nitrogen atom at position 3. Its antimicrobial potency is heavily dictated by substitutions at three critical positions:
-
C2 Position: Dictates lipophilicity and membrane permeability.
-
N3 Position: Critical for binding affinity to enzyme pockets (e.g., DNA gyrase).
-
C5 Position (Methylene): Often modified via Knoevenagel condensation to introduce arylidene moieties, enhancing steric fit.
Comparative Antimicrobial Spectrum
The following data synthesizes performance metrics from recent high-impact studies. Values represent Minimum Inhibitory Concentrations (MIC) in
Table 1: Antibacterial Activity (Gram-Positive vs. Gram-Negative)
Observation: Thiazolidin-4-one derivatives generally show superior potency against Gram-positive bacteria due to the absence of the outer lipopolysaccharide membrane found in Gram-negatives. However, 2,3-disubstituted derivatives with high lipophilicity (LogP > 3.5) show improved Gram-negative penetration.
| Compound Class | S. aureus (Gram+) MIC ( | E. coli (Gram-) MIC ( | P. aeruginosa (Gram-) MIC ( | Comparative Note |
| Standard: Ciprofloxacin | 0.5 - 1.0 | 0.01 - 0.5 | 0.5 - 1.0 | Benchmark fluoroquinolone.[3] |
| Standard: Ampicillin | 0.5 - 2.0 | 2.0 - 8.0 | >64 (Resistant) | Benchmark beta-lactam. |
| 2,3-Diaryl-thiazolidin-4-one | 0.008 - 0.06 | 12.5 - 25.0 | 25.0 - 50.0 | High potency against Gram+, moderate against Gram-. |
| 5-Arylidene derivatives | 2.0 - 4.0 | 8.0 - 16.0 | 32.0 - 64.0 | Bulky C5 groups may reduce Gram- uptake. |
| Sulfonamide-tethered | 0.5 - 1.0 | 1.0 - 4.0 | 8.0 - 16.0 | Best Broad Spectrum. Sulfonamide tail improves permeability. |
Table 2: Antitubercular Activity (M. tuberculosis H37Rv)
Observation: This is the strongest application area for thiazolidin-4-ones. Specific derivatives outperform Isoniazid by targeting InhA and MmpL3 simultaneously.
| Compound | MIC ( | Mechanism Target | Performance vs. Standard |
| Standard: Isoniazid | 0.02 - 0.2 | InhA | Gold Standard. |
| Standard: Rifampicin | 0.05 - 0.5 | RNA Polymerase | Gold Standard. |
| Pyridine-linked Thiazolidinone | 0.078 - 0.28 | InhA + DNA Gyrase | Equipotent/Superior to Isoniazid. |
| Thiazole-linked conjugates | 0.12 - 0.50 | InhA | Comparable to first-line drugs. |
| Adamantyl-derivatives | 3.12 - 6.25 | MmpL3 | Moderate activity; useful for MDR strains. |
Table 3: Antifungal Activity (C. albicans)
Observation: Activity is generally fungistatic rather than fungicidal.
| Compound | MIC ( | Comparative Note |
| Standard: Fluconazole | 0.5 - 4.0 | Standard azole antifungal. |
| 2-(4-chlorophenyl) derivative | 6.25 - 12.5 | Moderate activity.[1] |
| 5-Nitro-substituted | > 50.0 | Generally inactive against fungi. |
| Benzothiazole-linked | 0.5 - 2.0 | Highly Potent. Comparable to Fluconazole. |
Mechanism of Action (MOA)
To understand the causality of the data above, we must look at the molecular targets. Thiazolidin-4-ones are unique because they act as dual-inhibitors in bacteria.
-
MurB Inhibition: They inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a key enzyme in the biosynthesis of peptidoglycan (cell wall).
-
DNA Gyrase Inhibition: They bind to the ATP-binding site of the GyrB subunit, preventing bacterial DNA supercoiling.
Diagram 1: Dual-Targeting Pathway
Caption: Dual-mechanism pathway showing the simultaneous inhibition of cell wall synthesis (MurB) and DNA replication (Gyrase), leading to synergistic bactericidal effects.
Structure-Activity Relationship (SAR) Analysis
Based on the comparative data, the following rules govern the optimization of this scaffold:
-
Lipophilicity is Key for Gram-Negatives:
-
Gram-negative bacteria possess a lipid-rich outer membrane. Derivatives with LogP < 2.0 often fail to penetrate P. aeruginosa.
-
Strategy: Introduce halogen atoms (Cl, F) at the para-position of the phenyl ring at C2 to increase lipophilicity without excessive steric bulk.
-
-
Electron-Withdrawing Groups Enhance Potency:
-
The presence of electron-withdrawing groups (NO₂, F, Cl) on the aromatic rings at C2 or N3 significantly lowers MIC values.
-
Mechanism:[1] These groups likely influence the electronic distribution of the pharmacophore, enhancing hydrogen bonding interactions within the active site of MurB.
-
-
The "Magic" of Heterocyclic Linkers:
-
Linking the thiazolidinone core to other heterocycles (Pyridine, Quinoline, Benzothiazole) creates "hybrid" molecules.
-
Data Support: Pyridine-linked derivatives show a 10-fold increase in antitubercular activity compared to simple phenyl derivatives (see Table 2).
-
Experimental Validation Protocol
To reproduce the MIC data presented above, researchers must use a standardized Broth Microdilution method (CLSI M07-A10 compliant).
Critical Control Points
-
Solvent Tolerance: Thiazolidin-4-ones are often lipophilic. Dissolve in 100% DMSO, but ensure the final well concentration of DMSO is < 1% to effectively distinguish drug activity from solvent toxicity.
-
Indicator: Use Resazurin (Alamar Blue) . These derivatives can sometimes precipitate, making optical density (OD) readings unreliable. A colorimetric change (Blue
Pink = Growth) is more robust.
Diagram 2: CLSI Microdilution Workflow
Caption: Step-by-step workflow for the Resazurin-based broth microdilution assay, ensuring precise MIC determination despite potential compound precipitation.
References
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. MDPI. Available at: [Link] (Accessed via NIH/PubMed).
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. National Institutes of Health (NIH). Available at: [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. MDPI. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives and Discovery of Potential Biological Targets. PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-bacterial activity and structure-activity relationships of substitutions on 4-thiazolidinone derivatives - Part-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of the mechanism of action of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
The following guide provides a rigorous validation framework for 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (hereafter referred to as MPT-Rhodanine ).
This guide is structured for researchers requiring a distinction between specific molecular inhibition and non-specific assay interference (PAINS), a critical challenge when working with rhodanine scaffolds.
Target Applications: Antimicrobial (Mur Ligase Inhibition) & Anticancer (EMT/Snail1 Modulation) CAS: 5350-09-4 | Molecular Formula: C₁₀H₉NO₂S₂
Executive Summary & Core Mechanism
MPT-Rhodanine functions as a privileged scaffold in medicinal chemistry. While often used as a precursor for 5-arylidene derivatives, the N-aryl core itself exhibits intrinsic biological activity through two primary mechanisms:
-
Peptidoglycan Biosynthesis Inhibition (Antimicrobial): The rhodanine ring mimics the diphosphate moiety of the UDP-N-acetylmuramyl-pentapeptide substrate, acting as a competitive inhibitor of Mur Ligases (MurD, MurE, MurF) . The 4-methoxyphenyl group provides essential hydrophobic anchoring within the enzyme's adenine-binding pocket.
-
Snail1 Stabilization Inhibition (Anticancer): MPT-Rhodanine derivatives disrupt the binding of Snail1 (a transcription factor) to its ubiquitin ligase, promoting Snail1 degradation and inhibiting the Epithelial-to-Mesenchymal Transition (EMT) in metastatic cancer.
Critical Advisory: As a rhodanine derivative, MPT-Rhodanine is classified as a potential PAINS (Pan-Assay Interference Compound) candidate. It can sequester metal ions or form aggregates that non-specifically sequester proteins. Therefore, the validation protocols below prioritize exclusion of false positives .
Mechanism of Action: Pathway Visualization
The following diagram illustrates the specific intervention points of MPT-Rhodanine within the bacterial cell wall synthesis pathway and its dual-role potential.
Caption: MPT-Rhodanine mimics the substrate diphosphate bridge to inhibit Mur ligases, halting bacterial cell wall synthesis.
Comparative Performance Analysis
This table contrasts MPT-Rhodanine with standard clinical alternatives. Note that while MPT-Rhodanine shows lower potency than optimized drugs, its synthetic versatility and multi-target capability make it a superior lead compound for drug resistance research.
| Feature | MPT-Rhodanine (Lead) | Fosfomycin (Standard) | Vancomycin (Standard) |
| Primary Target | Mur Ligases (D/E/F) | MurA | D-Ala-D-Ala Terminus |
| Mechanism Type | Competitive / Allosteric | Covalent Modification | Steric Occlusion |
| Potency (IC₅₀) | 5 – 50 µM (Typical) | 1 – 10 µM | < 1 µM (MIC) |
| Solubility | Low to Moderate (DMSO req.) | High (Water soluble) | High (Water soluble) |
| Resistance Profile | Low (Novel binding site) | Moderate (MurA mutations) | Moderate (VanA/B operons) |
| Toxicity Risk | Moderate (Non-specific binding) | Low | Low (Nephrotoxicity) |
| PAINS Liability | High (Requires validation) | Negligible | Negligible |
Experimental Protocols for Validation
To establish scientific integrity, you must distinguish specific inhibition from aggregation-based artifacts.
Protocol A: Kinetic Validation (Mur Ligase Coupled Assay)
Objective: Confirm MPT-Rhodanine inhibits MurD/E/F via active-site binding, not protein denaturation.
-
Reagents: Purified MurD enzyme, UDP-MurNAc-L-Ala (substrate), ATP, Phosphoenolpyruvate (PEP), Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH), NADH.
-
Workflow:
-
Baseline: Mix Buffer (50 mM HEPES pH 8.0, 5 mM MgCl₂) with ATP and Substrate.
-
Inhibitor Addition: Add MPT-Rhodanine (0.1 – 100 µM) dissolved in DMSO (Final DMSO < 2%).
-
Initiation: Add MurD enzyme.
-
Detection: Monitor NADH oxidation (absorbance decrease at 340 nm) over 10 minutes.
-
-
Validation Logic:
-
If inhibition is competitive ,
remains constant while increases. -
Control: Add 0.01% Triton X-100. If inhibition disappears, the mechanism is false (aggregation-based).
-
Protocol B: Surface Plasmon Resonance (SPR) Binding
Objective: Quantify physical binding affinity (
-
Chip Preparation: Immobilize Target Protein (e.g., MurD or Snail1) on a CM5 sensor chip via amine coupling.
-
Injection: Inject MPT-Rhodanine at increasing concentrations (e.g., 1.56 µM to 50 µM) in running buffer (PBS-P+).
-
Reference Subtraction: Simultaneously inject over a mock-immobilized surface to subtract non-specific binding (critical for rhodanines).
-
Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.
-
Success Criteria: Fast
and distinct rates. Square-wave (box-like) sensorgrams often indicate non-specific solvent effects or aggregation.
-
Troubleshooting & Self-Validation (The "PAINS" Filter)
Rhodanines are frequent false positives. Use this logic gate to validate your data.
Caption: Logic flow to distinguish true MPT-Rhodanine activity from PAINS artifacts.
References
-
Mechanism of Action of Thiazolidin-2,4-dione & Rhodanine Scaffolds. Encyclopedia MDPI. (2022). Discusses the PPARγ and Mur Ligase inhibition pathways.[1]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents. National Institutes of Health (NIH). (2023). Validates 3-arylrhodanines as potent antibiofilm agents against Staphylococcus spp.[2]
-
3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2-thioxoimidazolidin-4-one as Snail1 Inhibitor. ResearchGate. (2025). Identifies specific rhodanine derivatives targeting the EMT pathway in colorectal cancer.
-
PubChemLite: 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. University of Luxembourg. (2025).[3] Chemical structure and physical property validation.
-
Rhodanine Derivatives: Synthetic and Medicinal Perspectives. PubMed. (2022).[2] Comprehensive review of antimicrobial and antiviral mechanisms of N-substituted rhodanines.
Sources
- 1. Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]
Publish Comparison Guide: Assessing the Off-Target Effects of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Executive Summary: The Rhodanine Paradox
3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of N-substituted rhodanines. While frequently identified as "hits" in high-throughput screening (HTS) campaigns for targets ranging from HCV NS3 protease to phosphatases, this scaffold is widely classified as a Pan-Assay Interference Compound (PAINS) .[1][2]
This guide provides a rigorous framework for distinguishing genuine biological activity from assay artifacts. It compares the compound against non-reactive isosteres (Thiazolidinediones) and validated orthogonal inhibitors , establishing a "Go/No-Go" decision matrix for drug development professionals.
Mechanism of Action & Off-Target Liabilities
To accurately assess this compound, one must understand the chemical mechanisms driving its promiscuity. Unlike "clean" inhibitors that fit a binding pocket via hydrogen bonds and hydrophobic contacts, rhodanines often act via:
-
Aggregation-Based Inhibition: The hydrophobic N-aryl group and the polar core facilitate the formation of colloidal aggregates at micromolar concentrations. These colloids sequester enzymes non-specifically, leading to false-positive inhibition.
-
Covalent Modification (Michael Addition): While the core structure itself lacks an exocyclic double bond, it is a metabolic precursor. Under assay conditions or in cellular environments, the C5-methylene is highly acidic (
) and can condense with intracellular aldehydes or oxidize, generating reactive species that covalently modify protein thiols (cysteines). -
Redox Cycling: The thioxo group (C=S) can participate in redox cycling, generating hydrogen peroxide (
) in the presence of reducing agents (DTT/TCEP), which inhibits oxidation-sensitive enzymes.
Comparative Profile: Rhodanine vs. Alternatives[3]
| Feature | 3-(4-Methoxyphenyl)-rhodanine (Product) | 2,4-Thiazolidinedione (Alternative Isostere) | Orthogonal Inhibitor (Gold Standard) |
| Core Reactivity | High (Thioxo C=S is a soft nucleophile/electrophile) | Low (Carbonyl C=O is stable) | Optimized (Inert scaffold) |
| Assay Interference | High (Aggregator, Redox cycler, Light absorber) | Low (Rarely aggregates) | Minimal |
| Binding Mode | Often Non-stoichiometric (1:Many) | Stoichiometric (1:1) | Stoichiometric (1:1) |
| Dev. Potential | Poor (Toxicity, metabolic instability) | Moderate (FDA approved class, e.g., Pioglitazone) | High |
Critical Assessment Workflow
Do not proceed with lead optimization until the following "De-risking Cascade" is completed.
Experiment A: The Detergent Challenge (Aggregation Check)
Rhodanine-based inhibition is often reversed by non-ionic detergents which disrupt colloidal aggregates.
-
Hypothesis: If
increases significantly (>3-fold) in the presence of detergent, the activity is likely an artifact of aggregation. -
Protocol:
-
Prepare Assay Buffer A: Standard buffer (e.g., PBS or HEPES).
-
Prepare Assay Buffer B: Standard buffer + 0.01% - 0.1% Triton X-100 (freshly prepared).
-
Perform dose-response curves (10-point, 3-fold dilution) for the Rhodanine compound in both buffers simultaneously.
-
Control: Use a known aggregator (e.g., Tetraiodophenolphthalein) as a positive control for aggregation.
-
Experiment B: The Thiol Reactivity Test (Covalent/Redox Check)
This assay determines if the compound is acting as a pseudo-alkylator or redox cycler.
-
Hypothesis: If activity is abolished by increasing thiol concentration, the compound is likely reacting covalently or generating peroxide.
-
Protocol:
-
Incubate the enzyme with the compound in the presence of 1 mM DTT vs. 10 mM DTT (or use
-mercaptoethanol). -
Alternatively, add Catalase (100 U/mL) to the reaction mix.
-
Readout: If Catalase rescues enzyme activity, the inhibition is mediated by
generation (Redox artifact).
-
Experiment C: Surface Plasmon Resonance (SPR) Validation
-
Objective: Prove 1:1 binding stoichiometry.
-
Result Interpretation: PAINS compounds often show "super-stoichiometric" binding (huge RU response) or non-saturable binding curves, indicating non-specific coating of the sensor chip.
Visualization: The De-Risking Decision Tree
Caption: Logical workflow for distinguishing true pharmacological inhibition from assay interference artifacts common to rhodanine derivatives.
Quantitative Comparison Data
The following table summarizes typical shifts in potency (
| Assay Condition | Rhodanine Derivative (Suspected PAINS) | Validated Alternative (e.g., TZD or Orthogonal) | Interpretation |
| Standard Buffer | Rhodanine appears more potent initially. | ||
| + 0.01% Triton X-100 | Rhodanine was aggregating. | ||
| + 100 U/mL Catalase | Rhodanine was generating | ||
| High DTT (10 mM) | Rhodanine has thiol reactivity. |
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Tomasic, T., & Shoichet, B. K. (2006). Promiscuous Inhibitors and the Search for Lead Compounds.[3][4][5] Biochemical Society Transactions. Link
-
Dahlin, J. L., et al. (2015).[6] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. Link
-
Lesyk, R. B., & Zimenkovsky, B. S. (2004). 4-Thiazolidones: Centenarian History, Current Status and Modern Prospects. Current Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Proper Disposal Procedures: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
[1][2]
Executive Summary
3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a sulfur-containing rhodanine derivative commonly used in drug discovery and organic synthesis.[1] Its disposal requires strict adherence to protocols for sulfur-bearing organic waste .[1]
Critical Directive: This compound must never be disposed of down the drain. Upon combustion, the thioxo group (
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material identity and associated hazards to ensure compatibility with waste streams.[1]
Compound Identification
| Property | Detail |
| Chemical Name | 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one |
| CAS Number | 5350-09-4 |
| Molecular Formula | |
| Molecular Weight | 239.31 g/mol |
| Physical State | Solid (Melting Point: 124-127°C) |
| Solubility | Low water solubility; soluble in DMSO, DMF, Methanol |
GHS Hazard Classification
This compound is classified as Hazardous under GHS standards.[1][2]
| Hazard Class | Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3][2][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Note: As a sulfur-containing heterocycle, treat as potentially toxic to aquatic life even if H400/H410 is not explicitly listed on every SDS.[1]
Operational Disposal Protocol
This protocol ensures compliance with environmental regulations (RCRA in the US) and laboratory safety standards.
Waste Stream Segregation
Proper segregation is the single most critical step to prevent dangerous chemical reactions in waste drums.[1]
-
Primary Stream: Solid Hazardous Waste (if pure solid).[1]
-
Secondary Stream: Non-Halogenated Organic Solvents (if dissolved in DMSO/MeOH).[1]
-
Crucial Tagging: The waste tag must explicitly list "Sulfur-Containing Organic" to alert the disposal facility.[1]
Packaging & Containment
For Solids:
-
Transfer the material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Ensure the container has a screw-top lid with a chemically resistant liner (e.g., Teflon/PTFE).[1]
-
Double-bag the container in a clear, 6-mil polyethylene bag if the exterior is potentially contaminated.[1]
For Solutions (e.g., reaction mixtures):
-
Collect in a solvent-compatible carboy (HDPE or Glass).[1]
-
Do not mix with oxidizers (e.g., Nitric Acid, Peroxides).[1] The oxidation of the thioxo sulfur can be exothermic and generate toxic gases.[1]
-
Leave 10% headspace in the container to allow for thermal expansion.
Labeling Requirements
Attach a hazardous waste tag immediately upon adding waste to the container.[1] The label must include:
Spill Management & Cleanup
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if fine dust is present).[1]
Protocol for Solid Spill:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Dampen: Lightly mist the powder with an inert solvent (like mineral oil or water, if compatible with surrounding materials) to prevent dust generation.[1]
-
Sweep: Use a spark-proof dustpan and brush.[1] Do not use a standard vacuum cleaner.[1]
-
Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.[1]
-
Dispose: Place all cleanup materials (wipes, gloves) into the solid hazardous waste container.
Ultimate Destruction Method
The only acceptable destruction method for this compound is High-Temperature Incineration .[1]
-
Process: Rotary Kiln Incineration (>1000°C).
-
Mechanism: Thermal oxidation breaks the heterocycle ring.[1]
-
Environmental Control: The facility must use a wet scrubber (alkaline solution) to neutralize the sulfur dioxide (
) emissions, preventing acid rain formation.[1] This is why accurate labeling of sulfur content is mandatory.[1]
Decision Logic & Workflow
The following diagram illustrates the decision process for disposing of 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.
Figure 1: Operational workflow for the segregation, packaging, and destruction of sulfur-containing rhodanine derivatives.[1]
References
Sources
- 1. 4-(4-Methoxyphenyl)-1,3-thiazol-2-OL | C10H9NO2S | CID 12743038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. PubChemLite - 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5350-09-4 [sigmaaldrich.com]
- 8. 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5350-09-4 [sigmaaldrich.com]
- 9. 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5350-09-4 [amp.chemicalbook.com]
- 10. labdepotinc.com [labdepotinc.com]
Personal protective equipment for handling 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
The following technical guide details the safety, logistical, and operational protocols for handling 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS: 5350-09-4).
This document is structured for researchers requiring immediate, actionable intelligence. It prioritizes "Prudent Practices" for handling bioactive organic solids where comprehensive toxicological data may be incomplete, ensuring a self-validating safety loop.[1]
Executive Safety Snapshot
Compound Identity:
-
Physical State: Solid Powder (Melting Point: 124–127 °C)[1]
-
Solubility Profile: Soluble in DMSO, DMF; Poor solubility in water.[1]
GHS Hazard Classification (Warning): Based on structural analogs (rhodanine derivatives) and available safety data, treat this compound as a bioactive irritant.[1]
| Hazard Code | Description | Target Organ |
| H315 | Causes skin irritation | Dermal |
| H319 | Causes serious eye irritation | Ocular |
| H335 | May cause respiratory irritation | Respiratory |
Risk Assessment & PPE Strategy
The Causality of Protection
As a rhodanine derivative, this compound possesses an electrophilic center (the thioxo-thiazolidinone ring).[1] This chemical feature, responsible for its biological activity (often protein binding), also drives its toxicity profile.[1]
-
Risk 1: Sensitization via Dust. Fine particulates generated during weighing can deposit on mucous membranes.[1] The electrophilic nature suggests a potential for haptenization (binding to skin proteins), leading to sensitization over repeated exposures.[1]
-
Risk 2: Solvent-Mediated Permeation. This compound is typically dissolved in DMSO or DMF for biological assays.[1] These solvents are penetration enhancers , capable of carrying the dissolved compound through standard latex gloves and intact skin.[1]
PPE Technical Specifications
Do not rely on generic "lab safety" rules. Use this targeted protection matrix:
| Body Area | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control: Certified Chemical Fume Hood.PPE: N95 (minimum) if hood unavailable.[1] | Prevents inhalation of airborne particulates during open-vial manipulation.[1] |
| Hand Protection | Primary: Nitrile Gloves (min 0.11 mm thickness).Secondary (Solutions): Double-gloving recommended when handling DMSO/DMF stock solutions.[1] | Nitrile offers superior chemical resistance to organic solids compared to latex.[1] Double gloving mitigates the permeation risk of the carrier solvent.[1] |
| Ocular | Solid Handling: Safety Glasses with Side Shields.Solution Handling: Chemical Splash Goggles.[1] | Goggles are mandatory during dissolution to prevent solvent splash entry, which poses a higher risk than solid dust.[1] |
| Body | Lab Coat (Cotton/Poly blend) + Closed-toe shoes.[1] | Standard barrier protection against particulate drift.[1] |
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize exposure during the critical "Weighing" and "Solubilization" phases.[1]
Phase A: Preparation & Weighing[1]
-
Engineering Setup: Verify Fume Hood face velocity (target: 80–100 fpm). Place an analytical balance inside the hood if possible. If the balance is external, use a static-free weighing funnel and minimize air currents.[1]
-
Static Control: Rhodanine derivatives can be static-prone.[1] Use an anti-static gun or ionizer if the powder "flies" to reduce dispersion.[1]
-
Transfer: Never pour from the stock bottle. Use a clean spatula to transfer small amounts into a pre-tared vial.
Phase B: Solubilization (The Critical Step)
Most accidents occur here due to solvent splashing.[1]
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the standard vehicle.[1]
-
Addition: Add solvent slowly down the side of the vial to prevent aerosolization of the powder.
-
Vortexing: Cap the vial tightly before vortexing. Do not sonicate open vials.
Phase C: Visualization of Safety Logic
The following diagram illustrates the decision matrix for PPE and handling based on the physical state of the compound.
Figure 1: Decision Matrix for PPE selection based on the physical state of the compound.
Emergency Response & Disposal
Accidental Release Measures
-
Dry Spill: Do not sweep dry dust (creates aerosols).[1] Cover with a damp paper towel (water or ethanol), then wipe up carefully.[1] Place waste in a sealed bag.
-
Solution Spill: Absorb with an inert material (vermiculite or chem-pads).[1] Clean the area with 70% Ethanol and detergent to remove oily residues.[1]
Exposure First Aid[1][4]
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][4][5] Remove contact lenses if present.[1][5][6][7] Seek medical attention (irritant properties).[1][4][5][6][8][9]
-
Skin Contact: Wash thoroughly with soap and water.[1][4][5][9][10] Do not use ethanol to wash skin, as it may enhance absorption of residual compound.[1]
Waste Disposal Strategy
-
Stream: Segregate as Hazardous Chemical Waste .
-
Labeling: Clearly label as "Toxic/Irritant Organic Solid" or "DMSO Solution with Toxic Organic".
-
Prohibition: Do not dispose of down the drain. This compound is potentially toxic to aquatic life (common for thiocarbonyls).[1][8]
References
-
Sigma-Aldrich. Product Specification: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 5350-09-4).[1][3] Retrieved from [1]
-
PubChem. Compound Summary: 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one.[1] National Library of Medicine.[1] Retrieved from [1]
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [1]
Sources
- 1. PubChemLite - 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (C10H9NO2S2) [pubchemlite.lcsb.uni.lu]
- 2. 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5350-09-4 [amp.chemicalbook.com]
- 3. 3-(4-Methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | 5350-09-4 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. chemos.de [chemos.de]
- 9. chempoint.com [chempoint.com]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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